

# Spectroscopic Characterization of 2,7-Dimethylquinazolin-4(1H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 2,7-Dimethylquinazolin-4(1H)-one

Cat. No.: B062537

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This guide provides a detailed overview of the spectroscopic techniques used to characterize the heterocyclic compound **2,7-Dimethylquinazolin-4(1H)-one**. The methodologies and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented to aid researchers and scientists in the identification and confirmation of this molecule.

## Molecular Structure

**2,7-Dimethylquinazolin-4(1H)-one** is a substituted quinazolinone with the following structure:

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Caption: Chemical structure of **2,7-Dimethylquinazolin-4(1H)-one**.

## Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **2,7-Dimethylquinazolin-4(1H)-one** based on the analysis of structurally similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	N1-H
~7.9	Doublet	1H	H5
~7.4	Doublet	1H	H6
~7.1	Singlet	1H	H8
~2.4	Singlet	3H	C7-CH <sub>3</sub>
~2.3	Singlet	3H	C2-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~162	C4 (C=O)
~154	C2
~148	C8a
~138	C7
~134	C6
~127	C5
~120	C4a
~118	C8
~22	C2-CH <sub>3</sub>
~21	C7-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

**Table 3: Mass Spectrometry Data**

Technique	Ion [M+H] <sup>+</sup> (m/z)
Electrospray Ionization (ESI)	175.0866

**Table 4: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3200-3000	N-H stretch
3000-2850	C-H stretch (aromatic and aliphatic)
~1680	C=O stretch (amide)
~1610	C=N stretch
~1580, ~1480	C=C stretch (aromatic)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of **2,7-Dimethylquinazolin-4(1H)-one** is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra are recorded at room temperature. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is typically used, with a longer acquisition time and a greater number of scans compared to <sup>1</sup>H NMR to compensate for the lower natural abundance of <sup>13</sup>C.

## Mass Spectrometry (MS)

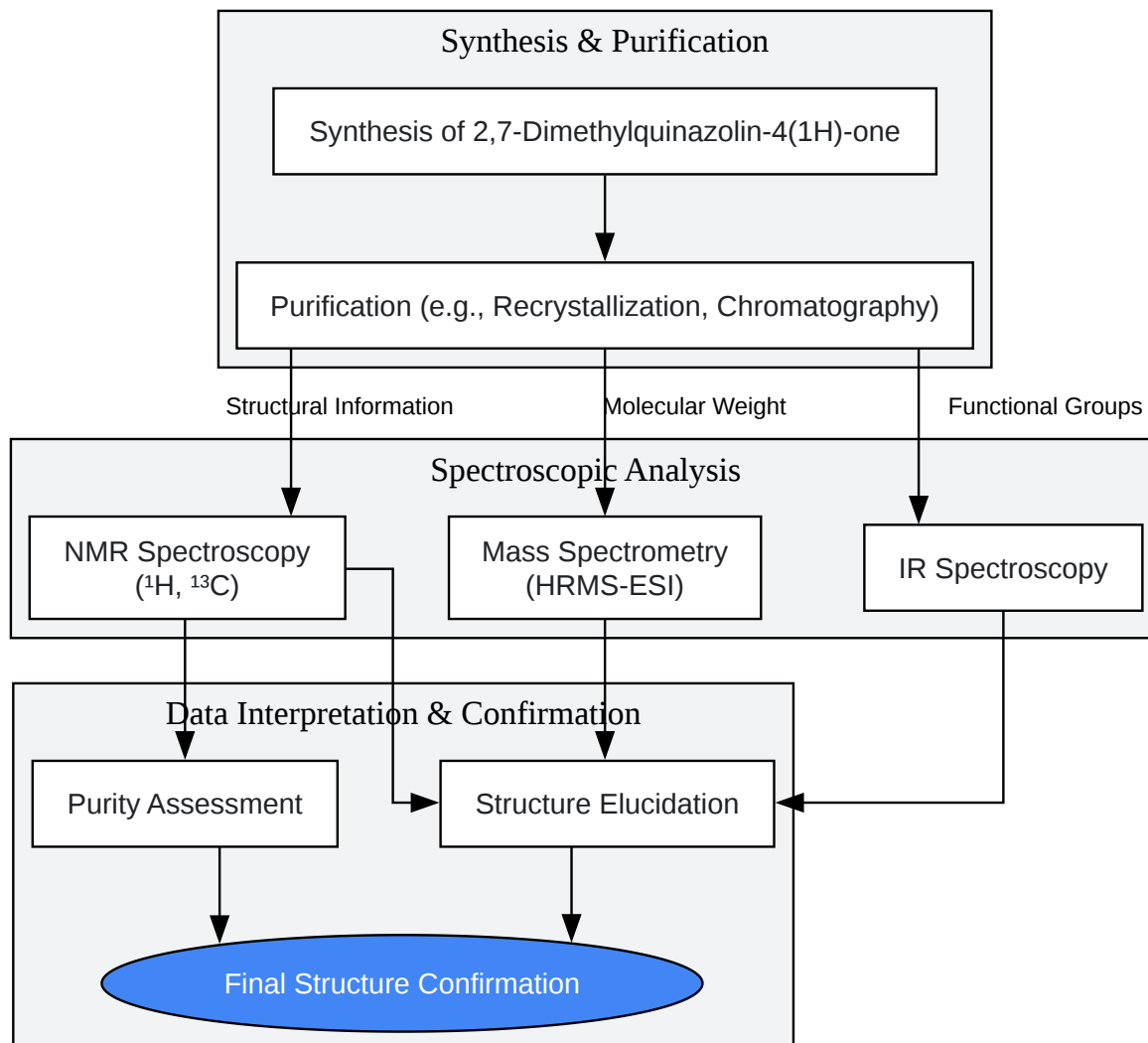
- **Instrumentation:** A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).
- **Analysis:** The sample solution is infused into the ESI source. The analysis is performed in positive ion mode to detect the protonated molecule  $[M+H]^+$ . The mass-to-charge ratio ( $m/z$ ) is measured with high accuracy to confirm the elemental composition.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** The sample is scanned over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

## Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized compound like **2,7-Dimethylquinazolin-4(1H)-one**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2,7-Dimethylquinazolin-4(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062537#spectroscopic-characterization-of-2-7-dimethylquinazolin-4-1h-one-nmr-ms-ir>]

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